N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a triazole-thioacetamide derivative characterized by:
- A 2-methoxyphenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a thiophen-2-yl moiety at position 3.
- A sulfanyl (-S-) linker bridging the triazole and acetamide groups .
This structure combines aromatic, heterocyclic, and sulfur-containing motifs, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathogens.
Properties
Molecular Formula |
C18H18N4O2S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N4O2S2/c1-3-10-22-17(15-9-6-11-25-15)20-21-18(22)26-12-16(23)19-13-7-4-5-8-14(13)24-2/h3-9,11H,1,10,12H2,2H3,(H,19,23) |
InChI Key |
MIFOGERWJZXJBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a methoxyphenyl group, a triazole ring, and a thiophene moiety. Its molecular formula is CHNOS, indicating it contains multiple functional groups that may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, such as:
- Antimicrobial Activity : Compounds featuring triazole rings are known for their antifungal properties. The presence of the thiophene group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Antioxidant Activity : Thiophene derivatives have been reported to exhibit antioxidant properties. The ability to scavenge free radicals can be attributed to the electron-donating nature of the thiophene ring.
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in Table 1.
Case Studies
- Antimicrobial Efficacy : A study on triazole derivatives demonstrated significant antifungal activity against Candida species, suggesting that this compound may exhibit similar efficacy due to its structural components .
- Antioxidant Potential : Research conducted on thiophene-based compounds revealed their capacity to reduce oxidative stress markers in vitro. The study highlighted a correlation between structure and antioxidant activity, supporting the hypothesis that our compound may possess protective effects against oxidative damage .
- Pain Relief Studies : The antinociceptive properties of sulfur-containing compounds were evaluated in animal models. Results indicated that these compounds could effectively reduce pain responses without significant side effects .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
The 2-methoxyphenyl group in the target compound distinguishes it from analogs with different aryl substitutions:
Triazole Core Modifications
The allyl and thiophen-2-yl groups on the triazole ring differentiate the target compound from analogs with other substituents:
Q & A
(Basic) What synthetic methodologies are commonly employed for synthesizing N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or carbothioamides under reflux conditions using ethanol or methanol as solvents .
- Step 2 : Introduction of the sulfanylacetamide moiety through nucleophilic substitution, where the triazole-thiol reacts with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Functionalization of the triazole ring with substituents like prop-2-en-1-yl (allyl) via alkylation using allyl bromide .
- Monitoring : Progress is tracked via thin-layer chromatography (TLC), and purity is confirmed by recrystallization .
(Basic) What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), thiophene (δ 6.5–7.5 ppm), and allyl groups (δ 5.0–6.0 ppm) .
- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- FT-IR : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and S–S/S–C bonds (600–700 cm⁻¹) .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .
(Advanced) How can structure-activity relationship (SAR) studies optimize the anti-exudative activity of analogous triazole-acetamide derivatives?
SAR strategies include:
- Substituent Variation : Modifying the triazole’s N-alkyl groups (e.g., prop-2-en-1-yl vs. phenyl) to enhance lipophilicity and bioavailability .
- Thiophene vs. Furan/Pyridine : Replacing the thiophen-2-yl group with heterocycles (e.g., furan) alters electronic effects, impacting binding to inflammatory targets .
- Dose-Response Profiling : Testing derivatives at incremental doses (e.g., 5–20 mg/kg) in rodent models of formalin-induced edema to identify optimal efficacy .
- Reference Comparison : Benchmarking against NSAIDs like diclofenac sodium (8 mg/kg) to assess relative potency .
(Advanced) What experimental models are suitable for evaluating anti-inflammatory or anti-exudative activity?
- In Vivo Models :
- In Vitro Assays :
(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Replication Studies : Reproduce assays under standardized conditions (e.g., identical animal strains, dosing intervals) to minimize variability .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., anti-exudative vs. analgesic endpoints) to identify consensus mechanisms .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or NF-κB, clarifying discrepancies between in vitro and in vivo results .
(Advanced) What strategies improve the metabolic stability of this compound for therapeutic applications?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., allyl or thiophene groups) using liver microsomes, followed by structural shielding via fluorination or methyl substitution .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models to assess half-life (t₁/₂) and clearance rates .
(Basic) What are the critical purity criteria for this compound in pharmacological studies?
- Chromatographic Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
- Residual Solvents : Compliance with ICH guidelines (e.g., <500 ppm for ethanol) via GC-MS .
- Thermogravimetric Analysis (TGA) : Confirms stability up to 200°C, ensuring suitability for long-term storage .
(Advanced) How does the presence of the thiophen-2-yl group influence electronic properties and reactivity?
- Electron-Donating Effects : The sulfur atom in thiophene enhances π-electron density, improving binding to aromatic residues in enzymes .
- Reactivity : Susceptibility to electrophilic substitution at the 5-position, enabling post-synthetic modifications (e.g., bromination for cross-coupling reactions) .
- Spectroscopic Signatures : Distinct UV-Vis absorption bands (λmax ≈ 260–280 nm) aid in quantification during biological assays .
(Basic) What safety protocols are recommended for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., allyl bromide) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction : Software like SwissADME estimates parameters like logP (lipophilicity) and BBB permeability .
- Toxicity Screening : Derek Nexus identifies potential hepatotoxicity or mutagenicity alerts based on structural motifs (e.g., allyl groups) .
- Molecular Dynamics Simulations : GROMACS models protein-ligand stability over time, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
